molecular formula C30H32ClN3O4 B6315519 Fmoc-Val-Ala-PAB-Cl CAS No. 1491136-17-4

Fmoc-Val-Ala-PAB-Cl

Cat. No.: B6315519
CAS No.: 1491136-17-4
M. Wt: 534.0 g/mol
InChI Key: GULJPVZASVCXRC-PPHZAIPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ala-PAB-Cl is a compound used primarily in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). This compound is a linker that facilitates the attachment of drugs to antibodies, allowing for targeted drug delivery. The Fmoc group is a protecting group used in peptide synthesis, while Val-Ala-PAB-Cl is a cleavable linker that can be specifically cleaved by enzymes such as Cathepsin B .

Mechanism of Action

Target of Action

Fmoc-Val-Ala-PAB-Cl is primarily used in the creation of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific cells that the antibody component of the ADC is designed to target .

Mode of Action

The compound works by forming a link between the antibody and the cytotoxic drug . The this compound compound is able to react with tertiary amines to form a linked quarternary amine . This linker is cleaved specifically by the enzyme Cathepsin B .

Biochemical Pathways

Upon internalization of the ADC into the target cell, the linker is cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome of the cells . The cleavage of the linker releases the cytotoxic drug within the cell, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by the properties of the ADC it is part of . The stability of the linker plays a significant role in the efficacy and tolerability of the ADC . The design of this compound ensures that the cytotoxic drug is released only within the target cells, enhancing the therapeutic index .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . This targeted delivery minimizes damage to healthy cells and maximizes the impact on the target cells .

Action Environment

The action of this compound is influenced by the presence of the enzyme Cathepsin B . This enzyme is only present in the lysosome of cells . Therefore, the action, efficacy, and stability of this compound are influenced by the intracellular environment .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Ala-PAB-Cl plays a significant role in biochemical reactions, specifically in the formation of ADCs . It interacts with enzymes such as cathepsin B , a lysosomal protease. The Val-Ala dipeptide in this compound is efficiently cleaved by cathepsin B . This interaction is crucial for the release of the ADC payload within the cell .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Once the ADC is internalized by the target cell, the compound is cleaved by cathepsin B, releasing the cytotoxic drug .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B . This cleavage occurs in the lysosome of the cell, where the enzyme cathepsin B is located . The cleavage releases the cytotoxic drug linked to the ADC, allowing it to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation. The compound is highly stable in human plasma, making it an effective strategy in ADC linker design .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. It interacts with the enzyme cathepsin B, which cleaves the compound to release the cytotoxic drug .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are tied to the ADCs it forms part of. The ADCs are designed to target specific cells, and once internalized, the compound is transported to the lysosome where it is cleaved by cathepsin B .

Subcellular Localization

The subcellular localization of this compound is within the lysosome of the cell . This is where the compound is cleaved by cathepsin B, releasing the cytotoxic drug of the ADC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ala-PAB-Cl involves multiple steps. Initially, the Fmoc group is introduced to the amino acids valine and alanine through standard peptide coupling reactions. The resulting dipeptide is then linked to para-aminobenzyl chloride (PAB-Cl) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Val-Ala-PAB-Cl is used as a linker in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides .

Biology

In biology, this compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The Val-Ala linker ensures that the drug is released only in the presence of Cathepsin B, which is overexpressed in many cancer cells .

Medicine

In medicine, this compound is crucial in the targeted delivery of chemotherapeutic agents. By linking drugs to antibodies, it allows for the selective targeting of cancer cells, minimizing the side effects on healthy tissues .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its ability to form stable linkages and be cleaved under specific conditions makes it an essential component in the manufacture of targeted therapies .

Comparison with Similar Compounds

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJPVZASVCXRC-PPHZAIPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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